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Compound of Interest

Compound Name: 1-Bromo-3-methoxypropane

Cat. No.: B1268092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Bromo-3-methoxypropane (CAS No: 36865-41-5), also known as 3-bromopropyl methyl

ether, is a key bifunctional reagent extensively utilized in organic synthesis. Its reactivity is

primarily dictated by the presence of a terminal bromine atom, which renders the adjacent

carbon atom electrophilic and susceptible to nucleophilic attack. This, combined with the

influence of the methoxy group on its solubility and potential for further modification, makes it a

versatile building block, particularly in the pharmaceutical industry for the synthesis of complex

molecules. This guide provides an in-depth analysis of the reactivity profile of 1-bromo-3-
methoxypropane, detailing its physicochemical properties, common reaction pathways, and

specific experimental protocols.

Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of 1-bromo-3-
methoxypropane is fundamental to its application in synthesis.
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Property Value Reference(s)

Molecular Formula C₄H₉BrO [1]

Molecular Weight 153.02 g/mol [1]

Boiling Point 121 °C at 1013 hPa [2]

Density 1.36 g/cm³ [2]

Flash Point 43 °C [2]

Vapor Pressure 6.6 hPa at 20 °C [2]

Refractive Index 1.439 [3]

Solubility
Soluble in organic solvents,

sparingly soluble in water.
N/A

Spectroscopic Data
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Spectrum Type Key Features Reference(s)

¹H NMR (Predicted)

Signals expected around 3.5

ppm (t, 2H, -CH₂Br), 3.3 ppm

(s, 3H, -OCH₃), 3.3 ppm (t, 2H,

-CH₂O-), and 2.0 ppm (quintet,

2H, -CH₂-).

[3]

¹³C NMR (Predicted)

Signals expected around 70

ppm (-CH₂O-), 58 ppm (-

OCH₃), 33 ppm (-CH₂Br), and

30 ppm (-CH₂-).

[3]

Infrared (IR)

Characteristic peaks for C-O

stretching (ether linkage)

around 1150-1060 cm⁻¹, C-H

stretching at 2800-3000 cm⁻¹,

and C-H bending at 1470-1365

cm⁻¹.

Mass Spectrometry (MS)

Molecular ion peak (M+) and

characteristic fragmentation

pattern.

[4]

Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for 1-bromo-3-methoxypropane is the Sₙ2 (bimolecular

nucleophilic substitution) reaction. The electronegative bromine atom creates a dipole, making

the adjacent carbon atom electrophilic and a prime target for nucleophiles. The primary nature

of the alkyl halide favors the Sₙ2 pathway, leading to inversion of stereochemistry if a chiral

center were present.

Nu: Br-CH₂-CH₂-CH₂-O-CH₃
Sₙ2 Attack [Nu---CH₂(Br)-CH₂-CH₂-O-CH₃]⁻

Nu-CH₂-CH₂-CH₂-O-CH₃

Br⁻
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Figure 1: Generalized Sₙ2 reaction of 1-bromo-3-methoxypropane.

Williamson Ether Synthesis
A classic application of 1-bromo-3-methoxypropane is in the Williamson ether synthesis to

form unsymmetrical ethers. An alkoxide or phenoxide acts as the nucleophile, displacing the

bromide.

Deprotonation: In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq.)

in a suitable aprotic solvent such as DMF or THF. Add a strong base like sodium hydride

(NaH, 1.1 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30

minutes to an hour, or until hydrogen evolution ceases, indicating the formation of sodium

phenoxide.

Alkylation: Add 1-bromo-3-methoxypropane (1.05 eq.) dropwise to the solution of sodium

phenoxide.

Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the

reaction progress by TLC.

Work-up: After completion, cool the reaction to room temperature and quench with a

saturated aqueous solution of ammonium chloride.

Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.
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Reactants
Reagents/S
olvents

Conditions Product Yield
Reference(s
)

Phenol, 1-

Bromo-3-

methoxyprop

ane

NaH, DMF 60-80 °C

3-

Methoxyprop

yl phenyl

ether

High
General

Protocol[4][5]

N-Alkylation of Amines
1-Bromo-3-methoxypropane readily alkylates primary and secondary amines to furnish the

corresponding N-(3-methoxypropyl)amines, which are valuable intermediates in medicinal

chemistry.

Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), 1-bromo-3-
methoxypropane (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) in a

polar aprotic solvent like acetonitrile or DMF.

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

Work-up: Upon completion, cool the reaction mixture and filter off the inorganic salts.

Extraction: Concentrate the filtrate and dissolve the residue in an organic solvent. Wash with

water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the

crude product by column chromatography or distillation.

Reactants
Reagents/S
olvents

Conditions Product Yield
Reference(s
)

Aniline, 1-

Bromo-3-

methoxyprop

ane

K₂CO₃,

Acetonitrile
Reflux

N-(3-

methoxyprop

yl)aniline

Good to High
General

Protocol
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S-Alkylation of Thiols
Thiols and thiophenols are excellent nucleophiles that react efficiently with 1-bromo-3-
methoxypropane to form thioethers.

Deprotonation: Dissolve thiophenol (1.0 eq.) in a solvent like ethanol or DMF. Add a base

such as sodium hydroxide or potassium carbonate to generate the thiophenoxide anion.

Alkylation: Add 1-bromo-3-methoxypropane (1.05 eq.) to the reaction mixture.

Reaction: Stir the reaction at room temperature or with gentle heating until the starting

material is consumed (monitored by TLC).

Work-up and Purification: Follow standard aqueous work-up, extraction, and purification

procedures as described in the previous sections.

Reactants
Reagents/S
olvents

Conditions Product Yield
Reference(s
)

Thiophenol,

1-Bromo-3-

methoxyprop

ane

NaOH,

Ethanol

Room

Temperature

S-(3-

methoxyprop

yl)thiobenzen

e

High
General

Protocol

Grignard Reagent Formation and Subsequent
Reactions
1-Bromo-3-methoxypropane can be converted into its corresponding Grignard reagent, 3-

methoxypropylmagnesium bromide. This organometallic reagent acts as a potent nucleophile

and a strong base, enabling the formation of new carbon-carbon bonds.

Grignard Formation Reaction with Electrophile

Br-CH₂CH₂CH₂OCH₃ Mg+ Mg / Dry Ether BrMg-CH₂CH₂CH₂OCH₃
Insertion Ph-CHO+ Benzaldehyde (1) Ph-CH(OH)-CH₂CH₂CH₂OCH₃

H₃O⁺ (2)
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Figure 2: Formation of 3-methoxypropylmagnesium bromide and its reaction.

Grignard Reagent Formation:

Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a

reflux condenser and a dropping funnel under an inert atmosphere. A crystal of iodine can

be used as an activator.

Add anhydrous diethyl ether or THF to cover the magnesium.

Prepare a solution of 1-bromo-3-methoxypropane (1.0 eq.) in the same anhydrous

solvent in the dropping funnel.

Add a small portion of the bromide solution to initiate the reaction. Once initiated (indicated

by bubbling and heat generation), add the remaining solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, stir the mixture at room temperature or with gentle heating

until the magnesium is consumed.

Reaction with Benzaldehyde:

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

Add a solution of benzaldehyde (1.0 eq.) in anhydrous ether dropwise.

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Extract the product with diethyl ether, wash the combined organic layers with brine, and

dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude alcohol by column

chromatography.

Reactants
Reagents/S
olvents

Conditions Product Yield
Reference(s
)

1-Bromo-3-

methoxyprop

ane, Mg,

Benzaldehyd

e

Anhydrous

Diethyl Ether

0 °C to Room

Temp.

1-Phenyl-4-

methoxy-1-

butanol

70-85%

(Typical)

General

Protocol[6]

Application in Pharmaceutical Synthesis: The Case
of Brinzolamide
A notable application of 1-bromo-3-methoxypropane is in the synthesis of Brinzolamide, a

carbonic anhydrase inhibitor used to treat glaucoma. In this synthesis, it serves as an alkylating

agent to introduce the 3-methoxypropyl side chain.

Compound II

Alkylation

1-Bromo-3-methoxypropane

Compound III Bromination Compound IV Intramolecular Cyclization Brinzolamide Intermediate

Click to download full resolution via product page

Figure 3: Workflow for the synthesis of a Brinzolamide intermediate.

Reaction Setup: Dissolve the starting material (Compound II, 0.42 mol) in dimethyl sulfoxide

(2 L) in a three-necked round-bottomed flask. Add potassium carbonate (0.83 mol),

benzyltriethylammonium chloride (0.04 mol), and potassium iodide (0.03 mol).

Alkylation: Heat the mixture to 70-80 °C and slowly add 1-bromo-3-methoxypropane (0.6

mol) dropwise, maintaining the temperature.
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Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Add

water and toluene for extraction.

Isolation and Purification: Separate the toluene layer, wash, dry, and concentrate it.

Recrystallize the product from n-heptane to obtain the desired intermediate (Compound III).

Reactant
s

Reagents
/Solvents

Condition
s

Product Yield
Purity
(HPLC)

Referenc
e(s)

Compound

II, 1-

Bromo-3-

methoxypr

opane

K₂CO₃,

Benzyltriet

hylammoni

um

chloride,

KI, DMSO

70-80 °C
Compound

III
86% 98.8% N/A

Safety and Handling
1-Bromo-3-methoxypropane is a flammable liquid and vapor. It is harmful if swallowed and

may cause skin and eye irritation. It is crucial to handle this chemical in a well-ventilated fume

hood, wearing appropriate personal protective equipment (PPE), including safety goggles,

gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry,

and well-ventilated area in a tightly sealed container.

Conclusion
1-Bromo-3-methoxypropane exhibits a well-defined reactivity profile dominated by Sₙ2

reactions, making it a reliable and versatile reagent for introducing the 3-methoxypropyl group

into a wide range of molecules. Its utility is further enhanced by its ability to form a Grignard

reagent, opening up pathways for carbon-carbon bond formation. The successful application of

this reagent in complex syntheses, such as that of Brinzolamide, underscores its importance in

modern organic and medicinal chemistry. A thorough understanding of its properties, reactivity,

and handling procedures is essential for its safe and effective use in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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